![molecular formula C21H26N2O6S B2445453 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 887219-13-8](/img/structure/B2445453.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of medicinal applications, including as antibiotics . The molecule also contains a benzo[d][1,3]dioxol-5-yl moiety, which is a structural motif found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the compound’s 3D structure, chemical bonds, and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and partition coefficient, could be predicted using computational tools . These properties are important for understanding the compound’s behavior in different environments.Scientific Research Applications
Potential Therapeutic Applications
- Cognitive Enhancement: SB-399885, a compound structurally related to the molecule , has been observed to enhance cognitive functions in animal models. It has shown potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, mainly due to its action as a potent, selective, brain-penetrant, orally active 5-HT(6) receptor antagonist (Hirst et al., 2006).
Synthetic and Biochemical Research
Synthesis and Evaluation of Derivatives
A range of benzonaphthyridine derivatives, structurally similar to the compound of interest, has been synthesized and evaluated for their anti-intestinal nematode activities. Among these, specific compounds showed significant deparasitization effects in animal models, suggesting their potential application in the development of anti-intestinal drugs (Duan et al., 2011).
Biochemical Evaluation of Inhibitors
In the realm of biochemical research, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a significant role in the kynurenine pathway, which is implicated in several neurodegenerative diseases. Such inhibitors may offer insights into the pathophysiological role of this pathway after neuronal injury (Röver et al., 1997).
Antidiabetic Activity
Compounds such as N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, structurally related to the molecule , have been synthesized and evaluated for their in vivo antidiabetic activity. Some of these compounds showed significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model, indicating potential for therapeutic applications in diabetes management (Moreno-Díaz et al., 2008).
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins, which maintain constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
This compound interacts with its target, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby affecting various physiological responses such as inflammation, pain, and fever .
Biochemical Pathways
The compound this compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are key players in inflammation and pain signaling pathways . The downstream effects of this inhibition can lead to reduced inflammation, pain, and fever .
Pharmacokinetics
The compound was found to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, pain, and fever . Additionally, some derivatives of the compound have shown cytotoxic activity against certain cancer cell lines .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-15-3-5-19(26-2)21(11-15)30(24,25)22-13-17(23-7-9-27-10-8-23)16-4-6-18-20(12-16)29-14-28-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCXGEPKWRHOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
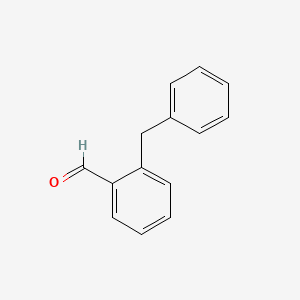
![4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)
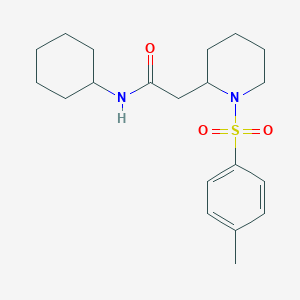
![2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid](/img/structure/B2445378.png)
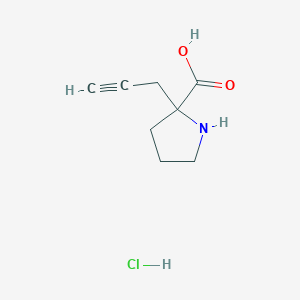
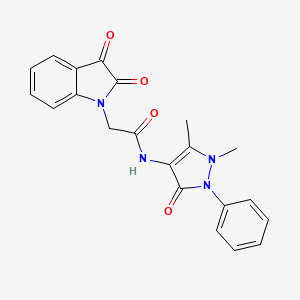
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)
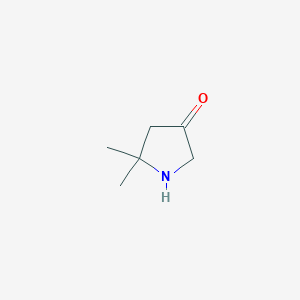
![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)
![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)
